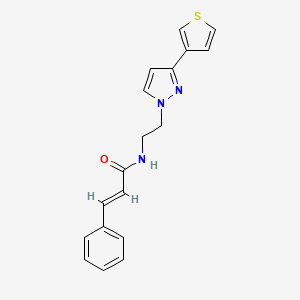

![molecular formula C17H12N4O2S B2890810 7-甲基-4-氧代-N-(吡啶-3-基)-4H-吡啶并[1,2-a]噻吩并[2,3-d]嘧啶-2-甲酰胺 CAS No. 1021212-56-5](/img/structure/B2890810.png)

7-甲基-4-氧代-N-(吡啶-3-基)-4H-吡啶并[1,2-a]噻吩并[2,3-d]嘧啶-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “7-methyl-4-oxo-N-(pyridin-3-yl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidine derivatives often starts from readily accessible precursors like 3-oxo-N-(pyridin-2-yl)butanamide . The nucleophilic addition of the butanamide to phenyl isothiocyanate in DMF, in the presence of potassium hydroxide, affords the corresponding potassium salt . Further reactions lead to the formation of the final product .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrimidine derivatives often involve nucleophilic addition reactions . For example, the addition of butanamide to phenyl isothiocyanate in DMF, in the presence of potassium hydroxide, leads to the formation of a potassium salt .科学研究应用

合成与结构分析

- 已对噻吩并嘧啶衍生物的合成进行了研究,包括对其结构和潜在生物活性的修饰和评估。例如,新型吡啶并噻吩并嘧啶衍生物的合成探索了它们的抗菌特性,揭示了活性结构要求的重要发现(Rateb、Abdelaziz 和 Zohdi,2011 年;Bakhite、Al-Sehemi 和 Yamada,2005 年)。

抗菌评价

- 多项研究合成了噻吩并嘧啶衍生物并评估了它们的抗菌效果。这些研究有助于了解噻吩并嘧啶衍生物作为抗菌剂的潜在应用,表明结构修饰可以增强其活性(Abdel-rahman、Bakhite 和 Al-Taifi,2002 年;Bhuiyan 等人,2006 年)。

镇痛特性增强

- 已记录通过结构修饰,特别是通过甲基化,增强吡啶并[1,2-a]嘧啶衍生物的镇痛特性的努力。这项研究为优化此类化合物的生物学特性以用于潜在治疗提供了途径(Ukrainets、Gorokhova、Sydorenko 和 Taran,2015 年)。

抗病毒和抗菌活性

- 一项关于噻吩稠合的 7-脱氮嘌呤核糖核苷的研究表明,它们具有针对癌症和白血病细胞系的亚微摩尔体外细胞抑制活性,以及针对 HCV 的一些抗病毒活性。这展示了该化合物衍生物可能拥有的广泛生物活性,表明其在治疗开发方面具有显着潜力(Tichy 等人,2017 年)。

抗菌和抗炎剂

- 制备了新型噻吩并嘧啶杂环化合物系列,并将其作为抗菌和抗炎剂进行了测试。这些化合物对真菌、细菌和炎症表现出显着的活性,突出了该化合物作为药物开发基础的多功能性和潜力(Tolba、Kamal El-Dean、Ahmed 和 Hassanien,2018 年)。

未来方向

作用机制

Target of Action

The primary target of this compound is CDK2 (Cyclin-Dependent Kinase 2) . CDK2 is a crucial protein in the regulation of the cell cycle and has been identified as a promising target for cancer treatment .

Mode of Action

The compound interacts with its target, CDK2, by inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to the cessation of cell division and growth . The exact molecular interactions between the compound and CDK2 are still under investigation.

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the replication of cancer cells and potentially leading to apoptosis, or programmed cell death .

Pharmacokinetics

Similar compounds have been shown to be metabolized by cyp3a, a key enzyme in drug metabolism

Result of Action

The result of the compound’s action is a significant inhibition of cell growth, particularly in cancer cells . By disrupting the cell cycle, the compound prevents the proliferation of cancer cells, which can lead to a reduction in tumor size .

属性

IUPAC Name |

12-methyl-2-oxo-N-pyridin-3-yl-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N4O2S/c1-10-4-5-14-20-16-12(17(23)21(14)9-10)7-13(24-16)15(22)19-11-3-2-6-18-8-11/h2-9H,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNDHCVJJPYGDHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC3=C(C2=O)C=C(S3)C(=O)NC4=CN=CC=C4)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-[(naphthalen-1-yl)methyl]urea](/img/structure/B2890730.png)

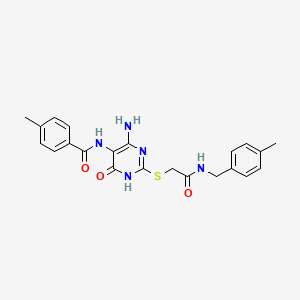

![2-acetamido-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2890731.png)

![(3-Fluoro-4-methylphenyl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2890734.png)

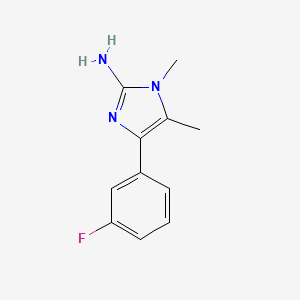

![N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]azetidine-1-carboxamide](/img/structure/B2890739.png)

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2890740.png)

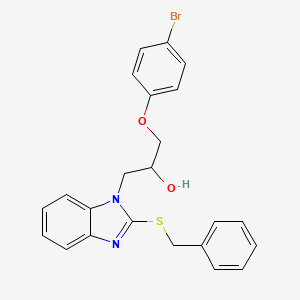

![4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(3-fluorophenyl)isoquinolin-1(2H)-one](/img/structure/B2890742.png)

![3-(4-ethoxyphenyl)-5-(2-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2890745.png)

![N-(3-Methoxyphenyl)-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide](/img/structure/B2890746.png)

![N'-(3-chlorobenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide](/img/structure/B2890747.png)